molecular formula C8H11NO B131027 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) CAS No. 145920-70-3

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI)

Cat. No.: B131027
CAS No.: 145920-70-3
M. Wt: 137.18 g/mol
InChI Key: JPXXWXQJFKRYQX-ZETCQYMHSA-N
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Description

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is a chiral alcohol with a pyridine ring substituted at the 3-position with a methyl group and an ethanol moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-methylpyridin-3-yl)ethanone, using chiral reducing agents to obtain the desired enantiomer. Another method includes the asymmetric hydrogenation of the corresponding pyridine derivative using chiral catalysts.

Industrial Production Methods

Industrial production of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the production of the desired (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: (4-methylpyridin-3-yl)ethanone or (4-methylpyridin-3-yl)acetaldehyde.

    Reduction: (4-methylpyridin-3-yl)ethane.

    Substitution: (4-methylpyridin-3-yl)ethyl halides or amines.

Scientific Research Applications

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of materials with specific chiral properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) depends on its specific application. In biochemical assays, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-methylpyridin-3-yl)ethanol
  • (S)-1-(3-methylpyridin-4-yl)ethanol
  • (S)-1-(4-ethylpyridin-3-yl)ethanol

Uniqueness

3-Pyridinemethanol,alpha,4-dimethyl-,(S)-(9CI) is unique due to its specific chiral configuration and the position of the methyl group on the pyridine ring. This configuration can result in different biological activities and chemical reactivity compared to its isomers and analogs.

Properties

IUPAC Name

(1S)-1-(4-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-9-5-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXWXQJFKRYQX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC=C1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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